molecular formula C10H10FN3 B1394607 4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine CAS No. 1420660-49-6

4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No. B1394607
M. Wt: 191.2 g/mol
InChI Key: ISSAHIMPNLZKGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine (4F3MPA) is a pyrazolamine derivative that has been studied for its potential applications in scientific research. It is a synthetic compound that has been used in a variety of applications, including as a reagent in organic synthesis and as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE4). 4F3MPA has been extensively studied for its biochemical and physiological properties, and has been found to be a useful tool in laboratory experiments.

Scientific Research Applications

  • 3-Fluoro-4-methylphenyl isothiocyanate : This compound is listed in the Sigma-Aldrich catalog, which suggests it may be used in various chemical reactions in the field of organic chemistry .
  • 4-Fluoro-3-methylphenyl isocyanate : This compound is also listed in the Sigma-Aldrich catalog, indicating its potential use in organic synthesis .
  • 3-Fluoro-4-methylphenyl isocyanate : This compound is listed in the ChemSpider database, which suggests it may be used in various chemical reactions in the field of organic chemistry .
  • 4-Fluoro-3-methylphenyl isocyanate : This compound is listed in the Sigma-Aldrich catalog, indicating its potential use in organic synthesis .
  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate : This compound is also listed in the ChemSpider database .
  • 3-Fluoro-4-methylphenyl isocyanate : This compound is listed in the ChemSpider database, which suggests it may be used in various chemical reactions in the field of organic chemistry .
  • 4-Fluoro-3-methylphenyl isocyanate : This compound is listed in the Sigma-Aldrich catalog, indicating its potential use in organic synthesis .
  • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate : This compound is also listed in the ChemSpider database .

properties

IUPAC Name

4-fluoro-5-(4-methylphenyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-6-2-4-7(5-3-6)9-8(11)10(12)14-13-9/h2-5H,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSAHIMPNLZKGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 2
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 3
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 4
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 5
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine
Reactant of Route 6
4-fluoro-3-(4-methylphenyl)-1H-pyrazol-5-amine

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